Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-
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Overview
Description
Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- is a complex organic compound with a unique structure that combines elements of heptanamide and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- typically involves the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles. Acidic or basic catalysts are often required to facilitate these reactions . For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate yields 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- has several scientific research applications:
Mechanism of Action
The mechanism by which Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share a sulfur-containing heterocyclic structure and are known for their wide range of biological activities.
Pyridine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are widely used in medicinal chemistry.
Uniqueness
What sets Heptanamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo
Properties
CAS No. |
172470-01-8 |
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Molecular Formula |
C21H28N2O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylphenyl)sulfanyl-5-methyl-2-oxo-1H-pyridin-3-yl]heptanamide |
InChI |
InChI=1S/C21H28N2O2S/c1-5-6-7-8-9-18(24)23-19-20(16(4)13-22-21(19)25)26-17-11-14(2)10-15(3)12-17/h10-13H,5-9H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
ATELNWKCCCUOGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=C(C(=CNC1=O)C)SC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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